

# In Vitro Characterization of PROTAC c-Met Degradator-3: Application Notes and Protocols

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## Compound of Interest

Compound Name: PROTAC c-Met degrader-3

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This document provides a detailed overview of the in vitro characterization of **PROTAC c-Met degrader-3**, a proteolysis-targeting chimera designed to induce the degradation of the c-Met proto-oncogene. These application notes and protocols are intended to guide researchers in the evaluation of this and similar c-Met degrading PROTACs.

## Introduction

**PROTAC c-Met degrader-3**, also known as Compound 22b, is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to the c-Met receptor tyrosine kinase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2]

Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[3][4][5] Unlike traditional kinase inhibitors that only block the enzymatic activity of a protein, PROTACs mediate the removal of the entire protein, offering a distinct and potentially more durable therapeutic effect. [6]

## Quantitative Data Summary

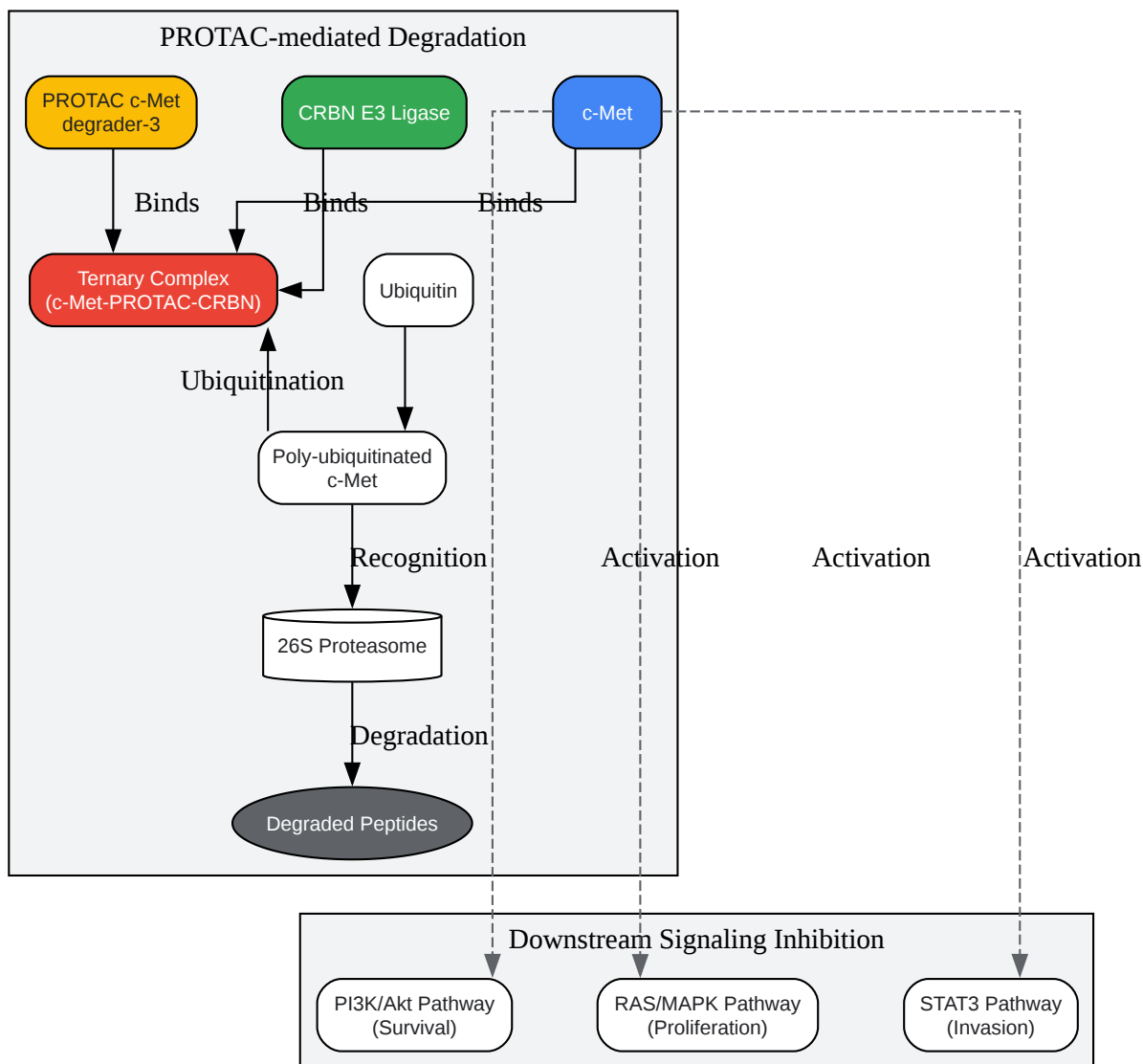
The following table summarizes the in vitro activity of **PROTAC c-Met degrader-3** and other representative c-Met PROTACs.

Compound	Target	E3 Ligase Ligand	Cell Line	DC50 (nM)	Dmax (%)	IC50 (nM)	Reference(s)
PROTAC c-Met degrader-3	c-Met	CRBN	EBC-1	0.59	N/A	N/A	[1][2]
D10	c-Met	CRBN	EBC-1	<1	>99	<10	[6]
D15	c-Met	CRBN	Hs746T	<1	>99	<10	[6]
PROTAC c-Met degrader-1	c-Met	VHL	MKN-45	6.21	N/A	4.37	[7]

N/A: Data not available from the searched sources.

## Signaling Pathway and Mechanism of Action

**PROTAC c-Met degrader-3** operates by hijacking the ubiquitin-proteasome system to induce the degradation of c-Met. The diagram below illustrates the key steps in this process and the downstream signaling pathways affected.

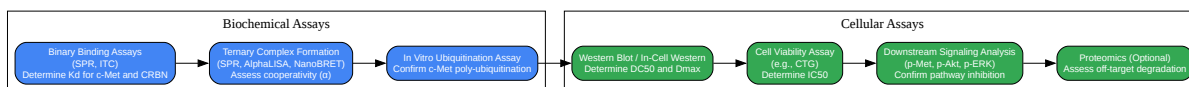


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Caption: Mechanism of action of **PROTAC c-Met degrader-3**.

## Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a PROTAC, such as c-Met degrader-3.



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Caption: In vitro characterization workflow for PROTACs.

## Experimental Protocols

### c-Met Degradation Assay by Western Blot

Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of **PROTAC c-Met degrader-3**.

Materials:

- EBC-1 cells (or other c-Met expressing cancer cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **PROTAC c-Met degrader-3**
- DMSO (vehicle control)
- Ice-cold Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary antibodies: anti-c-Met, anti- $\beta$ -actin (loading control)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Cell Seeding: Seed EBC-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **PROTAC c-Met degrader-3** in complete medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Lysis:
  - Aspirate the medium and wash the cells twice with ice-cold PBS.
  - Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
  - Transfer the cell lysates to pre-chilled microcentrifuge tubes.
  - Incubate on ice for 30 minutes, vortexing occasionally.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant (protein lysate) to new tubes.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- Western Blotting:
  - Normalize protein concentrations and prepare samples with Laemmli buffer.
  - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary anti-c-Met and anti- $\beta$ -actin antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
- **Data Analysis:** Quantify the band intensities using densitometry software. Normalize the c-Met band intensity to the corresponding  $\beta$ -actin band intensity. Calculate the percentage of c-Met remaining relative to the vehicle-treated control. Plot the percentage of remaining c-Met against the log concentration of the PROTAC to determine the DC50 and Dmax values.

## In Vitro Ubiquitination Assay

Objective: To confirm that **PROTAC c-Met degrader-3** induces the poly-ubiquitination of c-Met in the presence of the CRBN E3 ligase complex.

Materials:

- Recombinant human c-Met protein
- Recombinant human CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex
- Recombinant human E1 activating enzyme (e.g., UBE1)
- Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
- Human ubiquitin
- ATP
- Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl<sub>2</sub>, 2 mM DTT)
- **PROTAC c-Met degrader-3**

- DMSO

Protocol:

- Reaction Setup: In a microcentrifuge tube, assemble the following components on ice:
  - Ubiquitination reaction buffer
  - ATP (to a final concentration of 2 mM)
  - E1 enzyme (e.g., 100 nM)
  - E2 enzyme (e.g., 500 nM)
  - Ubiquitin (e.g., 10  $\mu$ M)
  - Recombinant c-Met protein (e.g., 200 nM)
  - Recombinant CRBN E3 ligase complex (e.g., 100 nM)
  - **PROTAC c-Met degrader-3** or DMSO control at the desired concentration.
- Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
- Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
- Western Blot Analysis:
  - Separate the reaction products by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Probe the membrane with an anti-c-Met antibody to detect the high molecular weight smear characteristic of poly-ubiquitination.

## Ternary Complex Formation Assay (Illustrative Example using SPR)

Objective: To measure the binding affinity and kinetics of the ternary complex formation between c-Met, **PROTAC c-Met degrader-3**, and the CRBN E3 ligase.

Materials:

- SPR instrument and sensor chips (e.g., CM5)
- Recombinant human c-Met protein
- Recombinant human CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex
- **PROTAC c-Met degrader-3**
- SPR running buffer

Protocol:

- Ligand Immobilization: Immobilize the CRBN E3 ligase complex onto the surface of a sensor chip using standard amine coupling chemistry.
- Binary Interaction Analysis (PROTAC to c-Met): Inject a series of concentrations of **PROTAC c-Met degrader-3** over a surface with immobilized c-Met to determine the binary binding affinity (Kd).
- Binary Interaction Analysis (PROTAC to CRBN): Inject a series of concentrations of **PROTAC c-Met degrader-3** over the immobilized CRBN surface to determine the binary Kd.
- Ternary Complex Formation:
  - Prepare a series of solutions containing a fixed, saturating concentration of c-Met protein and varying concentrations of **PROTAC c-Met degrader-3**.
  - Inject these solutions over the immobilized CRBN surface.
  - The binding of the c-Met/PROTAC complex to the immobilized CRBN will be detected.
- Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters ( $k_a$ ,  $k_d$ ) and the affinity (Kd) for the ternary complex formation. Calculate

the cooperativity factor ( $\alpha$ ), which is the ratio of the binary binding affinity of the PROTAC to one protein in the absence and presence of the other protein. A value of  $\alpha > 1$  indicates positive cooperativity, which is often a hallmark of effective PROTACs.

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